N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Overview
Description
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure and Crystallography :
- The crystal structure of related compounds often involves specific orientations and conformations of substituents around the cyclopropane ring. For example, certain compounds show the propenyl and carboxamide substituents lying on the same side of the cyclopropane ring plane, indicating specific spatial arrangements that might be relevant for its reactivity and interactions (Yan & Liu, 2007).
Biological and Chemical Activity :
- Some derivatives of cyclopropanecarboxamides have been found to inhibit NF-kappaB and AP-1 gene expression. This is significant for therapeutic applications as these transcription factors are involved in inflammatory and immune responses. The structure-activity relationship studies of these compounds might provide insights into improving oral bioavailability and biological efficacy (Palanki et al., 2000).
- Cyclopropanecarboxamides related to cis-permethrin have been synthesized and evaluated for larvicidal properties against mosquito larvae. This suggests potential applications in pest control and public health (Taylor et al., 1998).
Pharmaceutical Applications :
- Conformationally restricted analogs of milnacipran, which is based on the cyclopropane structure, have been synthesized. These compounds are noncompetitive NMDA receptor antagonists and have implications for treating neurological conditions (Shuto et al., 1996).
Material Science and Engineering :
- Novel polyamides derived from aromatic diamines with trifluoromethyl pendent groups (related to the compound ) have been synthesized. These materials exhibit outstanding solubility, thermal stability, and electrical properties, making them suitable for advanced microelectronic applications (Li et al., 2009).
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16-11(17)10-6-9(10)7-2-4-8(5-3-7)12(13,14)15/h2-5,9-10H,6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSHYSQMNWOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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